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molecular formula C7H7F5O3 B1362869 Ethyl pentafluoropropionylacetate CAS No. 663-35-4

Ethyl pentafluoropropionylacetate

Cat. No. B1362869
M. Wt: 234.12 g/mol
InChI Key: MWGSZQXKIYWSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082947

Procedure details

Ethyl acetate (20.26 g, 0.23 mole) and sodium metal (2.3 g, 0.10 g-atom) was added to ethyl pentafluoropropionate (20.26 g, 0.23 mole) and the mixture was refluxed with stirring until sodium metal was dissolved. After sodium metal was dissolved, dry diethyl ether (100 ml) was added and the solution was further reacted under reflux overnight. After completion of the reaction, the solvent was evaporated under reduced pressure and the resulting residue was made acidic with 50 ml of 15% sulfuric acid, while it was cool. The solution was extracted with diethyl ether and the ether layer was dried with anhydrous sodium sulfate. Diethyl ether was then distilled off by distilling at atmospheric pressure using a fractionating column packed with Raschig ring and the resulting residue was further distilled under reduced pressure to give 9.90 g (42.3%) of the title compound as a colorless liquid, b.p. 77°-78° C./80 mmHg. The structure of this compound was confirmed by IR and NMR.
Quantity
20.26 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
42.3%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[Na].[F:8][C:9]([F:19])([F:18])[C:10]([F:17])([F:16])[C:11](OCC)=[O:12]>C(OCC)C>[F:16][C:10]([F:17])([C:9]([F:19])([F:18])[F:8])[C:11]([CH2:2][C:1]([O:4][CH2:5][CH3:6])=[O:3])=[O:12] |^1:6|

Inputs

Step One
Name
Quantity
20.26 g
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
20.26 g
Type
reactant
Smiles
FC(C(C(=O)OCC)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
the solution was further reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
was cool
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Diethyl ether was then distilled off
DISTILLATION
Type
DISTILLATION
Details
by distilling at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
the resulting residue was further distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)CC(=O)OCC)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 42.3%
YIELD: CALCULATEDPERCENTYIELD 18.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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